molecular formula C13H16N2 B2369612 (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine CAS No. 2248175-81-5

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine

Cat. No.: B2369612
CAS No.: 2248175-81-5
M. Wt: 200.285
InChI Key: GHKLKMQYFVQRJF-JTQLQIEISA-N
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Description

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine: is an organic compound that belongs to the class of amines It features a quinoline ring system, which is a fused ring structure consisting of a benzene ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and appropriate alkylating agents.

    Alkylation: The quinoline ring is alkylated at the 7-position using a suitable alkylating agent under basic conditions. This step introduces the quinolin-7-yl group.

    Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 1-position of the propan-1-amine chain. This step may involve the use of reagents such as ammonia or primary amines under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of quinoline N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: It can participate in substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products:

    Oxidation Products: Quinoline N-oxides and other oxidized derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Biology and Medicine:

    Pharmacology: The compound is investigated for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive molecules.

    Drug Development: It may be explored as a lead compound in the development of new therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Agrochemicals: It may be utilized in the synthesis of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: It can bind to specific receptors in biological systems, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction: It can influence signal transduction pathways, altering cellular responses and functions.

Comparison with Similar Compounds

    (2S)-2-Methyl-3-phenylpropanoic acid: This compound shares a similar structural motif but differs in the presence of a phenyl group instead of a quinoline ring.

    (2S)-2-Methyl-3-quinolin-7-ylpropan-1-ol: This compound is structurally similar but contains a hydroxyl group instead of an amine group.

Uniqueness:

    Quinoline Ring: The presence of the quinoline ring in (2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine imparts unique chemical and biological properties compared to other similar compounds.

    Functional Group: The amine group in the compound allows for diverse chemical modifications and interactions with biological targets, enhancing its versatility in various applications.

Biological Activity

(2S)-2-Methyl-3-quinolin-7-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a quinoline moiety and a chiral center contributes to its diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound can bind to various receptors, modulating their activity and influencing downstream signaling pathways. This interaction is crucial for its pharmacological effects.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, affecting metabolic pathways essential for cellular function. This inhibition can lead to altered physiological responses.
  • Signal Transduction : The compound may influence signal transduction pathways, which are vital for cellular communication and function, potentially leading to therapeutic benefits in disease models.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit antimicrobial properties. They have been studied for their effectiveness against various pathogens, suggesting potential applications in treating infections .

Anticancer Properties

Studies have demonstrated that quinoline derivatives can inhibit the growth of cancer cells. For instance, analogs similar to this compound have shown promising results against cancer cell lines such as MDA-MB231 and PC-3. The growth inhibition was assessed using MTS assays, with significant decreases in cell viability observed at specific concentrations (Table 1) .

CompoundCell LineGI50 (µM)
3aMDA-MB23110
3bPC-328
4gMDA-MB23115
4hPC-338

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored, particularly in relation to neuroinflammation. Its ability to modulate inflammatory pathways may offer therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 1: Antimalarial Activity

A study focusing on the synthesis of 4-aminoquinoline derivatives highlighted the importance of structural modifications in enhancing antimalarial activity. While not directly tested on this compound, the findings suggest that similar compounds could be effective against chloroquine-resistant malaria parasites .

Case Study 2: Antiproliferative Activity

In a comprehensive evaluation of several quinoline derivatives, compounds exhibiting structural similarities to this compound were tested against multiple cancer cell lines. Results indicated that these compounds could significantly reduce cell viability, suggesting their potential as anticancer agents .

Properties

IUPAC Name

(2S)-2-methyl-3-quinolin-7-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-10(9-14)7-11-4-5-12-3-2-6-15-13(12)8-11/h2-6,8,10H,7,9,14H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLKMQYFVQRJF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C=CC=N2)C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC2=C(C=CC=N2)C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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